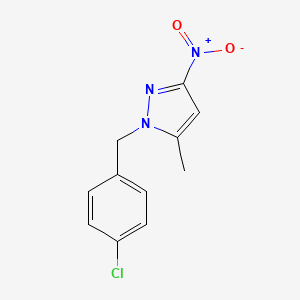1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
CAS No.: 1001510-38-8
Cat. No.: VC8369382
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1001510-38-8 |
|---|---|
| Molecular Formula | C11H10ClN3O2 |
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-5-methyl-3-nitropyrazole |
| Standard InChI | InChI=1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |
| Standard InChI Key | DLRKKRKCFBGWHK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Configuration
Core Pyrazole Framework
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, the N1 position is substituted with a 4-chlorobenzyl group, while the C3 and C5 positions host nitro and methyl groups, respectively. This substitution pattern influences electronic distribution and steric effects, which are critical for intermolecular interactions.
The nitro group at C3 is a strong electron-withdrawing moiety, polarizing the ring and enhancing electrophilic reactivity. Conversely, the methyl group at C5 acts as an electron donor, creating a push-pull electronic effect that stabilizes the molecule . The 4-chlorobenzyl group contributes to lipophilicity, as evidenced by the logP value of 3.01 reported for the analogous compound 4-chloro-1-(4-chloro-benzyl)-3-nitro-1H-pyrazole .
Crystallographic Insights
While no crystal structure data exists for 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, related nitro-pyrazoles exhibit monoclinic crystal systems with space group P2₁/c. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid crystallizes with unit cell parameters a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, and β = 95.807° . These metrics suggest that nitro-pyrazoles often form tightly packed lattices stabilized by hydrogen bonding and π-π stacking.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of nitro-pyrazoles typically involves cyclocondensation reactions followed by functionalization. For 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, a plausible route includes:
-
Formation of the Pyrazole Core: Reacting hydrazine with a diketone precursor, such as acetylacetone, to form 5-methyl-1H-pyrazole .
-
Nitro Group Introduction: Nitration at the C3 position using mixed acids (HNO₃/H₂SO₄), leveraging the directing effects of existing substituents.
-
Benzylation at N1: Alkylation with 4-chlorobenzyl chloride in the presence of a base like K₂CO₃ to install the 4-chlorobenzyl group.
Optimization Challenges
Nitration reactions require precise temperature control (0–5°C) to avoid over-nitration or decomposition. Additionally, benzylation at N1 competes with substitution at other nitrogen sites, necessitating regioselective conditions. The analogous compound 4-chloro-1-(4-chloro-benzyl)-3-nitro-1H-pyrazole is synthesized with a yield of 68% under similar conditions .
Physicochemical Properties
Thermodynamic Parameters
Based on data from structurally similar compounds, the following properties are hypothesized for 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole:
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (N–O asymmetric stretch) and 1350 cm⁻¹ (N–O symmetric stretch) confirm the nitro group. C–Cl stretches appear near 750 cm⁻¹ .
-
NMR Spectroscopy: ¹H NMR would show a singlet for the methyl group (δ 2.5 ppm), a multiplet for the benzyl aromatic protons (δ 7.3–7.5 ppm), and a deshielded pyrazole proton (δ 8.1 ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume